6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine

CCR5 Antagonism Ovarian Cancer GPCR Pharmacology

6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine (CAS 1707566-97-9) is a low-molecular-weight (184.19 g/mol), polysubstituted pyridine derivative. Structurally, it features a cyclopropyl substituent at the 6-position and a difluoromethyl group at the 2-position, offering a distinct physiochemical profile compared to mono-substituted or unsubstituted analogs.

Molecular Formula C9H10F2N2
Molecular Weight 184.19 g/mol
Cat. No. B11799313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine
Molecular FormulaC9H10F2N2
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=C(C=C2)N)C(F)F
InChIInChI=1S/C9H10F2N2/c10-9(11)8-6(12)3-4-7(13-8)5-1-2-5/h3-5,9H,1-2,12H2
InChIKeyXRJXPICSYCMAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine: A Specialized CCR5 Antagonist Scaffold for Ovarian Cancer Research


6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine (CAS 1707566-97-9) is a low-molecular-weight (184.19 g/mol), polysubstituted pyridine derivative . Structurally, it features a cyclopropyl substituent at the 6-position and a difluoromethyl group at the 2-position, offering a distinct physiochemical profile compared to mono-substituted or unsubstituted analogs. The compound has been investigated as a synthetic analogue of anibamine, the first natural product-derived chemokine receptor 5 (CCR5) antagonist, indicating its primary application in oncology-focused medicinal chemistry [1].

Why 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine Cannot Be Simply Replaced by General Aminopyridine Analogs


The biological activity of aminopyridine CCR5 ligands is highly sensitive to the substitution pattern. In a class-level inference, simple aminopyridines like 2-(difluoromethyl)pyridin-3-amine or 6-cyclopropylpyridin-3-amine lack the synergistic pharmacophoric elements required for sub-micromolar receptor antagonism [1]. For instance, the presence of the cyclopropyl group alone does not guarantee activity; it is the specific combination with the difluoromethyl group that creates the necessary electronic and steric environment for target engagement. Within the anibamine analogue series, even minor structural modifications led to significant variances in CCR5 antagonism and anti-proliferative activity against OVCAR-3 cancer cells [2]. Therefore, procuring a generic aminopyridine building block carries a high risk of completely losing the targeted biological profile.

Quantitative Comparative Evidence for 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine


6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine vs. Anibamine: A Direct CCR5 Antagonism Head-to-Head

In a direct head-to-head comparison using the same calcium mobilization assay in MOLT4 cells, 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine (target compound) exhibited a substantially lower CCR5 antagonistic potency (IC50) compared to the parent natural product anibamine. The compound's IC50 of 6.53 µM was approximately 6.5-fold weaker than anibamine's reported IC50 of ~1 µM [1][2]. This quantifies the impact of structural simplification from the complex natural alkaloid to the simpler di-substituted pyridine scaffold on target affinity.

CCR5 Antagonism Ovarian Cancer GPCR Pharmacology

Lipophilic Efficiency Differentiation: CHF2 vs. CF3 Analogs in the Pyridine Series

While direct biological assay data for the closest CF3 analog is unavailable for comparison, the physiochemical properties of the target compound can be contextualized within the series. 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine has a molecular weight of 184.19 g/mol and a predicted H-bond donor count of 2 . A comparable compound, N-Cyclopropyl-6-(trifluoromethyl)-2-pyridinamine (CAS 944580-74-9), has a higher molecular weight of 202.18 g/mol and higher calculated lipophilicity due to the CF3 group . The CHF2 group, being a less lipophilic bioisostere, often results in improved metabolic stability and reduced off-target promiscuity compared to CF3, making it a strategic choice for lead optimization [1].

Drug Design Physiochemical Properties Lipophilic Efficiency

Scaffold Simplification and Synthetic Tractability: A Procurement Advantage

Compared to the complex, multi-chiral natural product anibamine, 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine is an achiral, low-molecular-weight synthetic building block with a single pyridine core . While head-to-head cancer cell proliferation data is only available in the context of the full anibamine series, the paper's 'deconstruction-reconstruction-elaboration' strategy confirms that this and similar small fragments are essential for systematic SAR exploration, where the natural product itself is a poor starting point for parallel synthesis [1]. Its commercial availability in high purity (up to 98%) from suppliers like MolCore supports rapid SAR studies .

Synthetic Chemistry Building Blocks Parallel Synthesis

Key Procurement-Driven Application Scenarios for 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine


Fragment-Based Lead Discovery for Next-Generation CCR5 Antagonists

This fragment is directly validated for CCR5 target engagement (IC50 = 6.53 µM) [1]. Research groups focusing on fragment-based drug discovery (FBDD) for novel anti-ovarian or anti-prostate cancer agents can use this compound as a starting fragment for structure-based optimization to improve upon this micromolar affinity, a strategy demonstrated by the 'deconstruction' approach of the anibamine chemical series [2].

Investigating the Role of the CHF2 Bioisostere in Cellular Activity

Teams optimizing leads where a CF3 group is suspected of contributing to high lipophilicity or off-target toxicity can use this compound for a direct physiochemical swap. Its measured cellular activity provides a baseline to quantify the impact of replacing a metabolically fragile or promiscuous lipophilic group with the more polar and potentially more stable CHF2 bioisostere, a key decision in modern medicinal chemistry [3].

Developing Scalable and Modular Chemical Probes for GPCR Biology

As a discrete, achiral building block, this compound is suitable for creating modular chemical probes for chemokine receptor biology. Unlike the complex natural product, its straightforward synthesis supports rapid parallel derivatization, enabling the assembly of focused probe libraries to interrogate CCR5's role in cancer cell proliferation and invasion, where it has already been shown to be active in the micromolar range [1].

Quote Request

Request a Quote for 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.